N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and trifluoromethyl group at the 3rd and 5th position respectively . The pyridine ring is connected to a benzamide group through a methylene bridge . The benzamide group is further substituted with a nitro group and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring and a benzamide group. The trifluoromethyl group on the pyridine ring and the nitro group on the benzamide group are electron-withdrawing groups, which can influence the reactivity of the molecule . The piperazine ring is a saturated cyclic amine, which can participate in hydrogen bonding and can significantly influence the solubility and biological activity of the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reaction conditions and the reagents used. The presence of various functional groups like the nitro group, the amide group, and the piperazine ring can potentially undergo various chemical reactions . For example, the nitro group can be reduced to an amine group under certain conditions .Wissenschaftliche Forschungsanwendungen
Antineoplastic Applications
Compounds structurally related to N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride, such as Flumatinib, are under investigation for their antineoplastic properties, specifically as tyrosine kinase inhibitors for the treatment of chronic myelogenous leukemia (CML). Flumatinib's metabolism in CML patients has shown that it undergoes processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, indicating a complex biotransformation that could inform the pharmacokinetics of similar compounds (Aishen Gong et al., 2010).
Analytical Chemistry Applications
Research into nonaqueous capillary electrophoresis for separating related substances such as imatinib mesylate and its analogs demonstrates the importance of such compounds in developing analytical methods for quality control in pharmaceuticals. This suggests potential applications for this compound in analytical chemistry, particularly in the separation and identification of complex pharmaceuticals (Lei Ye et al., 2012).
Synthesis and Bioactivity of Novel Compounds
The synthesis and characterization of new benzamides and their metal complexes have been studied for their potential bioactivity, including antibacterial properties. This area of research could be relevant for exploring the bioactivity of this compound, particularly in the synthesis of novel compounds with potential biological applications (E. Khatiwora et al., 2013).
Anticancer and Antimicrobial Evaluation
The evaluation of new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activity highlights the potential of structurally complex compounds in therapeutic applications. Similar evaluations could be pertinent for assessing the anticancer and antimicrobial efficacy of this compound, leveraging its structural features for potential therapeutic benefits (S. Bondock & Hanaa Gieman, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-nitro-5-piperazin-1-ylbenzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O3.2ClH/c19-14-7-11(18(20,21)22)9-24-15(14)10-25-17(28)13-8-12(1-2-16(13)27(29)30)26-5-3-23-4-6-26;;/h1-2,7-9,23H,3-6,10H2,(H,25,28);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOHRUDJFPZZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.